molecular formula C15H11N3OS2 B3879227 N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3879227
M. Wt: 313.4 g/mol
InChI Key: WDBNBKRSMUGGKK-CMDGGOBGSA-N
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Description

N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent introduction of the thiadiazole and phenylethenyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves optimizing these synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular signaling pathways, leading to changes in cellular function and activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the thiadiazole and phenylethenyl groups, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c19-14(12-7-4-10-20-12)16-15-18-17-13(21-15)9-8-11-5-2-1-3-6-11/h1-10H,(H,16,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNBKRSMUGGKK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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